molecular formula C15H23NO3 B2507098 Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate CAS No. 2460739-99-3

Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate

Cat. No.: B2507098
CAS No.: 2460739-99-3
M. Wt: 265.353
InChI Key: WDYZSHGERUPIBU-WISYIIOYSA-N
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Description

Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[52202,6]undecane-4-carboxylate is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl ester and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It can be utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism by which Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate: shares similarities with other tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the functional groups attached to it. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-7-11-9-4-5-10(12(11)8-16)13(17)6-9/h9-12H,4-8H2,1-3H3/t9-,10-,11+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZSHGERUPIBU-WISYIIOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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